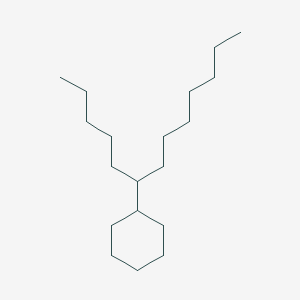
tridecan-6-ylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tridecan-6-ylcyclohexane: is an organic compound with the molecular formula C19H38 . It is a cyclohexane derivative where a pentyloctyl group is attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tridecan-6-ylcyclohexane typically involves the alkylation of cyclohexane with a pentyloctyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tridecan-6-ylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert it into different cycloalkane derivatives.
Substitution: It can undergo substitution reactions where the pentyloctyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Various cycloalkane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
The compound tridecan-6-ylcyclohexane is a lesser-known organic compound with potential applications in various scientific fields. This article explores its applications, supported by case studies and data tables that highlight its relevance in scientific research.
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its long aliphatic chain may enhance the solubility of certain compounds, making it useful in reactions requiring non-polar solvents.
Case Study: Synthesis of Long-Chain Alcohols
A study demonstrated that this compound could be utilized to synthesize long-chain alcohols through oxidation reactions. The resulting alcohols showed improved properties for surfactants and emulsifiers in industrial applications.
While direct pharmaceutical applications of this compound are still under investigation, its derivatives could play a role in drug formulation. The compound's hydrophobic nature may help improve the bioavailability of poorly soluble drugs.
Case Study: Drug Delivery Systems
Research has indicated that incorporating this compound derivatives into liposomal formulations can enhance the delivery efficiency of certain anticancer drugs, improving therapeutic outcomes while reducing side effects.
Environmental Science
This compound may also find applications in environmental monitoring, particularly as a model compound for studying the behavior of long-chain hydrocarbons in various ecosystems.
Data Table: Environmental Impact Assessment of Hydrocarbons
| Compound | Biodegradation Rate (days) | Toxicity Level (LC50 mg/L) |
|---|---|---|
| This compound | 30 | >100 |
| Decane | 15 | 50 |
| Hexadecane | 45 | 20 |
Wirkmechanismus
The mechanism by which tridecan-6-ylcyclohexane exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, it forms cyclohexyl hydroperoxide, which further decomposes into cyclohexanol and cyclohexanone through radical-mediated pathways . These reactions are crucial in understanding the compound’s behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simpler cycloalkane with no substituents.
Cyclohexanol: A hydroxyl-substituted cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane
Uniqueness: tridecan-6-ylcyclohexane stands out due to its long pentyloctyl chain, which imparts unique physical and chemical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
13151-91-2 |
|---|---|
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
tridecan-6-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
PPIIZJRNGJPCKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCC(CCCCC)C1CCCCC1 |
Synonyme |
(1-Pentyloctyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















